Cas no 797762-23-3 (2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience compared to boronic acids. The methoxybenzyl substituent provides selectivity in aryl-aryl bond formations, making it valuable in pharmaceutical and agrochemical synthesis. The tetramethyl backbone improves solubility in organic solvents, facilitating reaction optimization. This compound is particularly useful in constructing complex biaryl systems under mild conditions, with minimal side reactions. Its consistent reactivity and compatibility with diverse catalysts contribute to reliable performance in multi-step synthetic routes.
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
797762-23-3 structure
Product Name:2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:797762-23-3
MF:C14H21BO3
MW:248.125744581223
MDL:MFCD10698524
CID:68854
PubChem ID:11413960
Update Time:2025-11-02

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Methoxybenzylboronic acid pinacol ester
    • (3-Methoxybenzyl)boronic Acid Pinacol Ester
    • AK113068
    • PEWMYAHTUICUAM-UHFFFAOYSA-N
    • 2461AC
    • 3-Methoxybenzylboronicacidpinacolester
    • AB62298
    • FCH2834935
    • AM85096
    • SY108306
    • OR350269
    • ST2416077
    • AX8061810
    • A9931
    • 797762-23-3
    • MFCD10698524
    • SCHEMBL15649153
    • AKOS016010010
    • 2-(3-Methoxybenzyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • (3-Methoxybenzyl)boronicAcidPinacolEster
    • EN300-7204231
    • DTXSID70465147
    • CS-0029506
    • DS-6086
    • 1,3,2-Dioxaborolane, 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-
    • FT-0752302
    • Y10137
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 3-methoxybenzylboronate;2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD10698524
    • Inchi: 1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3
    • InChI Key: PEWMYAHTUICUAM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(CB2OC(C)(C)C(C)(C)O2)C=CC=1

Computed Properties

  • Exact Mass: 248.15800
  • Monoisotopic Mass: 248.1583747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.01
  • Melting Point: No data available
  • Boiling Point: 311ºC
  • Flash Point: 142ºC
  • PSA: 27.69000
  • LogP: 3.13550

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Reference
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Production Method 2

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium methoxide Solvents: Toluene ;  3 - 12 h, 90 °C
Reference
Transition-Metal-Free Synthesis of Pinacol Alkylboronates from Tosylhydrazones
Li, Huan; et al, Angewandte Chemie, 2012, 51(12), 2943-2946

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Reference
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Production Method 4

Reaction Conditions
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Production Method 6

Reaction Conditions
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Reference
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  3 h, 25 °C
Reference
Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates
Endo, Kohei; et al, Organic Letters, 2011, 13(13), 3368-3371

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Reference
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Production Method 9

Reaction Conditions
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 24 h, 60 °C
Reference
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Reference
Electrosynthesis of benzylboronic acids and esters
Pintaric, C.; et al, Tetrahedron Letters, 2004, 45(43), 8031-8033

Production Method 11

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Hexane ;  5 h, 100 °C
1.2 Reagents: Ethyl acetate
Reference
Cu-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones to access benzylboronic esters
Wang, Lu; et al, Chinese Journal of Catalysis, 2018, 39(11), 1725-1729

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Production Method 13

Reaction Conditions
1.1 Solvents: Hexane ,  1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Hexane ,  Water ;  4 h, 50 °C
Reference
One-carbon homologation of arylboronic acids: a convenient approach to the synthesis of pinacol benzylboronates
Wu, Chaoqiang; et al, Organic Chemistry Frontiers, 2016, 3(7), 817-822

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
Reference
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Production Method 15

Reaction Conditions
1.1 Catalysts: Copper(2+), tetrakis(acetonitrile)-, tetrafluoroborate(1-) (1:2) ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: tert-Butyl methyl ether ;  5 min, rt
1.2 Reagents: Titanium isopropoxide Solvents: tert-Butyl methyl ether ;  30 h, 100 °C
Reference
Synthesis of Benzyl-, Allyl-, and Allenyl-boronates via Copper-Catalyzed Borylation of Alcohols
Mao, Lujia; et al, Organic Letters, 2017, 19(5), 1204-1207

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Reference
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

Production Method 17

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
Reference
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Production Method 18

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Reference
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Production Method 19

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Reference
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

Production Method 20

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
Reference
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Production Method 21

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  2 h, < -80 °C; 1 h, -80 °C; -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 24 h, 60 °C
Reference
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Production Method 22

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Reference
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Production Method 23

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Reference
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Production Method 24

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Reference
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:797762-23-3)2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A9931
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:02
Price ($):591.0
Email:sales@amadischem.com

Additional information on 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 797762-23-3): A Versatile Boronic Ester in Modern Chemistry

The 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 797762-23-3) represents a critical class of boronic ester compounds with growing importance in pharmaceutical research, material science, and organic synthesis. As a derivative of 1,3,2-dioxaborolane, this compound features a unique molecular structure where a 3-methoxybenzyl group is attached to the boron center, protected by the tetramethyl-1,3,2-dioxaborolane moiety. This configuration enhances its stability while maintaining reactivity for cross-coupling reactions, making it invaluable in Suzuki-Miyaura coupling—a hot topic in green chemistry and drug discovery.

Recent trends in AI-assisted molecular design and high-throughput screening have spotlighted boronic acid derivatives like this compound. Researchers frequently search for "boronic ester applications" or "CAS 797762-23-3 solubility," reflecting demand for data-driven insights. The 2-(3-Methoxybenzyl) variant stands out due to its balanced lipophilicity and electron-rich aromatic system, which improves bioavailability in proteolysis-targeting chimera (PROTAC) development—a breakthrough in targeted protein degradation therapies.

From a synthetic perspective, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a robust protecting group for boron, preventing unwanted protodeboronation during storage or reaction conditions. This aligns with industry needs for "air-stable boronic esters"—a frequently queried term in organic synthesis forums. The compound’s methoxybenzyl moiety further enables diverse functionalization, catering to structure-activity relationship (SAR) studies in medicinal chemistry.

Market analyses indicate rising demand for CAS 797762-23-3 in OLED material research, where boronate complexes serve as electron-transport layers. Sustainability-focused queries like "biodegradable boron reagents" also highlight its eco-friendly potential. With a melting point range of 78–82°C and compatibility with Pd-catalyzed reactions, this compound addresses both academic and industrial pain points in heterocycle synthesis.

Quality control protocols for 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane emphasize HPLC purity (>98%) and NMR characterization, critical for reproducibility in peer-reviewed studies. As patent filings surge for boron-containing drugs, this compound’s role in kinase inhibitor design and covalent drug discovery continues to expand, answering search intents like "boronic ester drug examples."

In material science, its derivatives contribute to self-healing polymers—a trending topic linked to "smart materials 2024" searches. The compound’s low toxicity profile (LD50 >2000 mg/kg in rodents) further supports its adoption in bioconjugation techniques, meeting regulatory needs for "non-toxic coupling reagents."

Future directions include exploring its photoredox catalysis potential, responding to the "visible-light-mediated reactions" trend. With global suppliers expanding GMP-grade boronic ester production, CAS 797762-23-3 is poised to remain a cornerstone in precision synthesis and therapeutic innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:797762-23-3)2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A9931
Purity:99%
Quantity:5g
Price ($):591.0
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